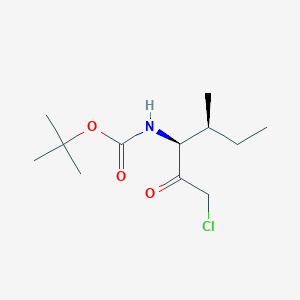
Octa(|A-Chloropropyl) Poss
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octa(γ-chloropropyl) POSS typically involves the hydrolytic condensation of chloropropyltrimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired cubic structure. The process can be summarized as follows:
Hydrolysis: Chloropropyltrimethoxysilane is hydrolyzed in the presence of water and an acid or base catalyst.
Condensation: The hydrolyzed product undergoes condensation to form the cubic silsesquioxane structure with eight γ-chloropropyl groups attached.
Industrial Production Methods
Industrial production of Octa(γ-chloropropyl) POSS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as distillation or recrystallization .
化学反応の分析
Types of Reactions
Octa(γ-chloropropyl) POSS undergoes various chemical reactions, including:
Substitution Reactions: The γ-chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Polymerization: Octa(γ-chloropropyl) POSS can be polymerized with other monomers to form hybrid materials with enhanced properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-functionalized POSS derivatives, while oxidation can produce oxidized silsesquioxane structures .
科学的研究の応用
Octa(γ-chloropropyl) POSS has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials, including nanocomposites and hybrid polymers.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Investigated for its potential use in medical imaging and as a carrier for therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique properties
作用機序
The mechanism of action of Octa(γ-chloropropyl) POSS involves its ability to form stable, hybrid structures with both organic and inorganic components. The γ-chloropropyl groups provide sites for further functionalization, allowing the compound to interact with various molecular targets and pathways. This versatility makes it suitable for a wide range of applications, from catalysis to material science .
類似化合物との比較
Similar Compounds
Octa(3-aminopropyl)octasilsesquioxane: Similar structure but with amine groups instead of chloropropyl groups.
Octa(3-hydroxypropyl)octasilsesquioxane: Contains hydroxypropyl groups, offering different reactivity and applications.
Octa(3-methacryloxypropyl)octasilsesquioxane: Functionalized with methacryloxypropyl groups, used in polymerization reactions.
Uniqueness
Octa(γ-chloropropyl) POSS stands out due to its unique combination of chloropropyl groups and cubic silsesquioxane core. This structure provides a balance of reactivity and stability, making it highly versatile for various applications. Its ability to undergo multiple types of chemical reactions and form hybrid materials sets it apart from other similar compounds .
特性
IUPAC Name |
1,3,5,7,9,11,13,15-octakis(3-chloropropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48Cl8O12Si8/c25-9-1-17-45-33-46(18-2-10-26)36-49(21-5-13-29)38-47(34-45,19-3-11-27)40-51(23-7-15-31)41-48(35-45,20-4-12-28)39-50(37-46,22-6-14-30)43-52(42-49,44-51)24-8-16-32/h1-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGINHDXPKEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48Cl8O12Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)

![(4aR,7aR)-Octahydrocyclopenta[b]morpholine](/img/structure/B3107635.png)

![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)
![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)


![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)
![Butyl[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3107674.png)
